molecular formula C6BrF5Mg B1598469 Magnesium, bromo(pentafluorophenyl)- CAS No. 879-05-0

Magnesium, bromo(pentafluorophenyl)-

Cat. No. B1598469
CAS RN: 879-05-0
M. Wt: 271.27 g/mol
InChI Key: AMQDBUIQKQUCKY-UHFFFAOYSA-M
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Description

Magnesium, bromo(pentafluorophenyl)-, also known as Pentafluorophenylmagnesium bromide, is a Grignard reagent . It is employed in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .


Molecular Structure Analysis

The molecular formula of Magnesium, bromo(pentafluorophenyl)- is C6BrF5Mg . The molecular weight is 271.27 g/mol .


Chemical Reactions Analysis

The Grignard reagents are valuable for their ability to form carbon-carbon bonds . They are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .


Physical And Chemical Properties Analysis

Magnesium, bromo(pentafluorophenyl)- is a liquid . Its concentration is 0.5 M in diethyl ether . The boiling point is 34.6 °C and the density is 0.861 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Ligands for Metal Ion Extraction Pentafluorophenylmagnesium bromide is employed in the synthesis of novel arsonic and arsinic acids, which serve as ligands for potential transition-metal ion extractants. These ligands can selectively bind and extract specific metal ions, which is crucial in various fields such as environmental remediation, mining, and recycling of precious metals .

Production of Polyfluoroaryl Alkyl Sulfides

This compound is also used in the synthesis of polyfluoroaryl alkyl sulfides. These sulfides have unique properties due to the presence of fluorine atoms, making them valuable in the development of advanced materials with potential applications in electronics, pharmaceuticals, and coatings .

Integrated Microflow Synthesis

Pentafluorophenylmagnesium bromide is produced industrially through a halogen-metal exchange reaction and is used in integrated microflow synthesis. This process is significant for the production of fine chemicals and pharmaceuticals, offering advantages such as improved safety profiles and scalability .

Development of Fluorescent Probes

The compound has applications in the development of long-wavelength fluorescent probes. These probes are crucial for in vivo biomedical applications, including fluorescence-guided disease diagnosis and theranostics. They can be used for imaging and treatment purposes, providing a non-invasive approach to medical diagnostics .

Safety and Hazards

Magnesium, bromo(pentafluorophenyl)- is considered hazardous . It is extremely flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Mechanism of Action

Target of Action

Pentafluorophenylmagnesium bromide, also known as Magnesium, bromo(pentafluorophenyl)- or magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide, is a Grignard reagent . Grignard reagents are typically used in organic synthesis for the formation of new carbon-carbon bonds . The primary targets of this compound are therefore carbon-containing compounds that can form bonds with the pentafluorophenyl group .

Mode of Action

The mode of action of pentafluorophenylmagnesium bromide involves the nucleophilic addition of the pentafluorophenyl group to a carbonyl or other polarized organic molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by pentafluorophenylmagnesium bromide would depend on the specific reaction it is used in. It is generally involved in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .

Result of Action

The result of the action of pentafluorophenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.

Action Environment

The action of pentafluorophenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction it is used in may also be influenced by factors such as temperature, solvent, and the presence of other reagents .

properties

IUPAC Name

magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQDBUIQKQUCKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF5Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075438
Record name Magnesium, bromo(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(pentafluorophenyl)-

CAS RN

879-05-0
Record name Magnesium, bromo(pentafluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(pentafluorophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorophenylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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